molecular formula C5H13NO2S B1279081 Pentane-1-sulfonamide CAS No. 52960-14-2

Pentane-1-sulfonamide

Cat. No.: B1279081
CAS No.: 52960-14-2
M. Wt: 151.23 g/mol
InChI Key: ICFQGMYPBURXAZ-UHFFFAOYSA-N
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Description

Pentane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S. It is a member of the sulfonamide family, which are compounds containing a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

this compound interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .

Chemical Reactions Analysis

Types of Reactions

Pentane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pentane-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentane-1-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine. These compounds share the sulfonamide functional group but differ in their side chains and specific applications .

Uniqueness

This compound is unique due to its specific structure and the resulting chemical properties. Its relatively simple structure makes it a versatile building block in organic synthesis, and its sulfonamide group imparts significant biological activity .

Properties

IUPAC Name

pentane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFQGMYPBURXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448304
Record name 1-pentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52960-14-2
Record name 1-pentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Cc1nc2ccc(C(=O)O)cc2n1Cc1ccc(C(F)(F)F)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCS(=O)(=O)NC(=O)c1ccc2nc(C)n(Cc3ccc(C(F)(F)F)cc3Cl)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentane-1-sulfonamide
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Pentane-1-sulfonamide
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Pentane-1-sulfonamide
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Pentane-1-sulfonamide
Reactant of Route 5
Pentane-1-sulfonamide
Reactant of Route 6
Pentane-1-sulfonamide

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